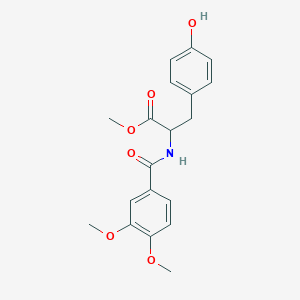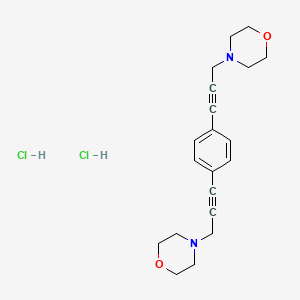![molecular formula C15H14FN3O4S B5311091 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5311091.png)
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide, also known as FC-9, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide varies depending on its application. In cancer cells, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins, such as Bax and p53, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of several signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cancer cell survival and proliferation.
In plants, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants, leading to the death of the treated plants.
In bacteria, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
Biochemical and Physiological Effects:
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to exhibit several biochemical and physiological effects depending on its application. In cancer cells, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the activity of several signaling pathways, leading to the suppression of cancer cell survival and proliferation.
In plants, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the biosynthesis of branched-chain amino acids, leading to the death of the treated plants.
In bacteria, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent activity against several targets, including cancer cells, weed species, and bacteria, making it a versatile compound for various applications. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to exhibit low toxicity in vitro, suggesting its potential use as a therapeutic agent.
One of the limitations of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is that it exhibits limited solubility in water, which may limit its bioavailability in vivo. In addition, more studies are needed to elucidate the mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different applications, as well as its potential toxicity in vivo.
Zukünftige Richtungen
Several future directions can be explored for 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide. In medicine, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in vivo, as well as its potential use in combination with other therapeutic agents. In addition, more studies are needed to elucidate the mechanism of action of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different cancer cell lines, as well as its potential use in other inflammatory diseases.
In agriculture, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different weed species, as well as its potential use in combination with other herbicides.
In environmental science, more studies are needed to evaluate the efficacy and safety of 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in different bacteria species, as well as its potential use in combination with other antibacterial agents.
In conclusion, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is a versatile compound with potential applications in various fields of scientific research. Its synthesis method is simple, and it exhibits potent activity against several targets, including cancer cells, weed species, and bacteria. However, more studies are needed to elucidate its mechanism of action, potential toxicity in vivo, and potential use in combination with other therapeutic agents.
Synthesemethoden
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide can be synthesized using a simple reaction between 4-fluorobenzenesulfonyl chloride and 2-(4-hydroxyphenoxy)acetic acid hydrazide. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography, yielding a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. In addition, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, suggesting its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and colitis.
In agriculture, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent herbicidal activity against several weed species, including barnyardgrass, redroot pigweed, and common lambsquarters. It has been found to inhibit the activity of acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants, leading to the death of the treated plants.
In environmental science, 2-(4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to exhibit potent antibacterial activity against several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. It has been found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death.
Eigenschaften
IUPAC Name |
2-[4-[(Z)-[(4-fluorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S/c16-12-3-7-14(8-4-12)24(21,22)19-18-9-11-1-5-13(6-2-11)23-10-15(17)20/h1-9,19H,10H2,(H2,17,20)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSRLBDRNYPVAX-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,5R)-2,5-dimethyl-1-piperazinyl]-4-(2,6-dimethyl-3-pyridinyl)pyrimidine dihydrochloride](/img/structure/B5311011.png)
![5-[3-(allyloxy)phenyl]-4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311015.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B5311040.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B5311047.png)
![2-butyl-5-imino-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5311049.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![5-{[1-(2,6-difluorobenzyl)-4-piperidinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5311095.png)

![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)